molecular formula C6H8O2S B2504962 5,6-dihydro-2H-thiopyran-3-carboxylic Acid CAS No. 172214-44-7

5,6-dihydro-2H-thiopyran-3-carboxylic Acid

Cat. No.: B2504962
CAS No.: 172214-44-7
M. Wt: 144.19
InChI Key: FCNJYUNCJRAREJ-UHFFFAOYSA-N
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Description

5,6-dihydro-2H-thiopyran-3-carboxylic acid: is an organic compound with the molecular formula C6H8O2S It is a sulfur-containing heterocycle that belongs to the thiopyran family

Scientific Research Applications

Chemistry:

    Synthesis of heterocyclic compounds: 5,6-dihydro-2H-thiopyran-3-carboxylic acid is used as a building block in the synthesis of various heterocyclic compounds with potential pharmaceutical applications.

Biology:

    Enzyme inhibitors: The compound has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in sulfur metabolism.

Medicine:

    Drug development: Research is ongoing to explore the potential of this compound derivatives as therapeutic agents for various diseases, including cancer and infectious diseases.

Industry:

    Material science: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Cyclization of 3-mercaptopropionic acid derivatives: One common method involves the cyclization of 3-mercaptopropionic acid derivatives under acidic conditions to form the thiopyran ring.

    Oxidation of 3,4-dihydro-2H-thiopyran-3-carboxylic acid: Another method involves the oxidation of 3,4-dihydro-2H-thiopyran-3-carboxylic acid using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Industrial Production Methods: The industrial production of 5,6-dihydro-2H-thiopyran-3-carboxylic acid typically involves large-scale synthesis using the aforementioned methods, with optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5,6-dihydro-2H-thiopyran-3-carboxylic acid can undergo oxidation reactions to form sulfoxides and sulfones.

    Reduction: It can be reduced to form the corresponding thiol or thioether derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products:

    Sulfoxides and sulfones: Formed through oxidation.

    Thiols and thioethers: Formed through reduction.

    Substituted derivatives: Formed through nucleophilic substitution.

Mechanism of Action

The mechanism of action of 5,6-dihydro-2H-thiopyran-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfur atom in the thiopyran ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

  • 3,4-dihydro-2H-thiopyran-3-carboxylic acid
  • 2,6-dimethyl-5,6-dihydro-2H-thiopyran-3-carbaldehyde
  • 3,4-dihydro-2H-thiopyran-2,3-dicarboxylic acid

Uniqueness: 5,6-dihydro-2H-thiopyran-3-carboxylic acid is unique due to its specific substitution pattern and the presence of the carboxylic acid group at the 3-position. This structural feature imparts distinct chemical reactivity and biological activity compared to other thiopyran derivatives.

Properties

IUPAC Name

3,6-dihydro-2H-thiopyran-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2S/c7-6(8)5-2-1-3-9-4-5/h2H,1,3-4H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNJYUNCJRAREJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 5,6-dihydro-2H-thiopyran-3-carboxylate (1.0 g, 6.32 mmol) in 10:1 MeOH:THF (16.5 mL) was added lithium hydroxide (0.30 g, 13 mmol) in water (15 mL). The resulting mixture was stirred at ambient temperature for 4 hours. The reaction mixture was carefully acidified with 1N aqueous HCl, and extracted with EtOAc (3×). The combined organic extracts were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated in vacuo to afford the title compound. The residue was carried forward without further purification.
Name
methyl 5,6-dihydro-2H-thiopyran-3-carboxylate
Quantity
1 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
16.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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